molecular formula C8H6INO4 B1528951 4-Iodo-3-methoxy-5-nitrobenzaldehyde CAS No. 1021493-53-7

4-Iodo-3-methoxy-5-nitrobenzaldehyde

Cat. No. B1528951
CAS RN: 1021493-53-7
M. Wt: 307.04 g/mol
InChI Key: WVDDJASTMZNUNH-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-5-nitrobenzaldehyde is an organic compound . It is a light yellow solid with a molecular weight of 307.04 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methoxy-5-nitrobenzaldehyde is represented by the linear formula C8H6INO4 . The InChI code is 1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-5-nitrobenzaldehyde is a light yellow solid . It has a molecular weight of 307.04 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Structural Conformations

Studies have demonstrated various synthetic routes and structural conformations of compounds similar to 4-Iodo-3-methoxy-5-nitrobenzaldehyde. For instance, research on benzaldehyde derivatives has highlighted methods for accessing benzo-substituted phthalazines, potential precursors to DNA intercalators, showcasing the versatility of these compounds in synthesizing complex structures with potential biological applications (Tsoungas & Searcey, 2001). Additionally, a density functional study on a structurally similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, provided insights into its molecular structure, vibrational spectra, and intramolecular charge transfer, contributing to our understanding of its chemical properties and reactivity (Nataraj, Balachandran, & Karthick, 2011).

Photocatalytic Oxidation and Reduction

Research on photocatalytic oxidation and reduction processes has identified the utility of benzaldehyde derivatives in environmental and synthetic chemistry applications. For example, the selective photocatalytic oxidation of aromatic alcohols to aldehydes using TiO2 under visible light irradiation demonstrates the potential of these compounds in green chemistry applications (Higashimoto et al., 2009). Another study on the photocatalytic selective oxidation of benzyl alcohol and its derivatives into corresponding aldehydes further highlights the importance of substituent effects on reaction rates and selectivities, offering insights into the design of efficient photocatalytic systems (Yurdakal et al., 2009).

Electrocatalysis and Chemical Sensing

Benzaldehyde derivatives have also been investigated for their potential in electrocatalysis and chemical sensing. A study on dihydroxybenzaldehydes and related analogs explored their electropolymerization and electrocatalytic activity toward NADH oxidation, showcasing the potential of these compounds in biosensor development and bioelectronic applications (Pariente et al., 1996).

properties

IUPAC Name

4-iodo-3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDJASTMZNUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1I)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721132
Record name 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methoxy-5-nitrobenzaldehyde

CAS RN

1021493-53-7
Record name 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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